Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-
Description
Significance of Oxadiazole Heterocycles in Contemporary Chemical Research
Oxadiazole heterocycles, particularly the 1,2,4- and 1,3,4-isomers, are considered privileged structures in medicinal chemistry and materials science. nih.govpharmatutor.org Their importance stems from their ability to act as bioisosteres for ester and amide groups, offering improved metabolic stability and the capacity to participate in hydrogen bonding interactions. pharmatutor.orgresearchgate.netacs.org This has led to their widespread use in the development of new therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.govacs.org
Beyond their medicinal applications, oxadiazole derivatives are also explored for their utility in materials science, where they have shown promise as fluorescent probes and scintillating materials. nih.govpharmatutor.org The inherent electronic properties of the oxadiazole ring, coupled with the ability to introduce various substituents, allow for the fine-tuning of their photophysical characteristics.
The 1,2,4-oxadiazole (B8745197) ring is a five-membered aromatic heterocycle containing one oxygen atom at position 1, and two nitrogen atoms at positions 2 and 4. nih.govchim.it First synthesized in 1884 by Tiemann and Krüger, this heterocycle was initially termed "azoxime." nih.gov The majority of 1,2,4-oxadiazole compounds are disubstituted at the C(3) and C(5) positions. chim.it
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry, with several methods available. nih.gov A common approach involves the reaction of amidoximes with carboxylic acid derivatives. nih.govacs.org This method typically proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. acs.org Other synthetic strategies include the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govorganic-chemistry.org
The reactivity of the 1,2,4-oxadiazole ring is influenced by its electronic structure. It is considered to be among the least aromatic of the five-membered heterocyclic systems, which contributes to its tendency to undergo rearrangements into more stable heterocyclic structures. psu.edu The ring is susceptible to nucleophilic attack, particularly at the C(3) and C(5) positions, and can also undergo reactions involving the cleavage of the N-O bond. psu.edu
The incorporation of phenolic and phenyl moieties into oxadiazole-based compounds plays a crucial role in modulating their chemical and biological properties.
The phenyl group , a simple aromatic hydrocarbon ring with the formula C6H5, is derived from benzene (B151609). youtube.com Its presence in a molecule imparts aromaticity, which contributes to stability. youtube.com In the context of 1,2,4-oxadiazoles, a phenyl substituent can influence the electronic properties of the heterocyclic ring and participate in various intermolecular interactions, such as pi-stacking. The position of the phenyl group on the oxadiazole ring is critical; for instance, in some biologically active compounds, a para-substituted phenyl ring at the 3-position of the 1,2,4-oxadiazole is a key structural feature for activity. nih.gov
The phenolic group , consisting of a hydroxyl group (-OH) directly attached to an aromatic ring, is a key hydrogen bond donor. nih.gov This functionality is often critical for the biological activity of many compounds, as it can interact with specific residues in enzyme active sites or receptors. In the case of Phenol (B47542), 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-, the phenolic hydroxyl group can significantly influence its solubility and ability to form hydrogen bonds, which are important for its potential applications. nih.gov The acidity of the phenolic proton can also be modulated by the electronic nature of the rest of the molecule.
The combination of both phenolic and phenyl groups in a single oxadiazole-based molecule, as seen in the title compound, creates a scaffold with a rich potential for diverse chemical modifications and a wide range of possible applications.
Historical Context of Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- Analogues and Precursors
The development of Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- and its analogues is rooted in the broader history of oxadiazole synthesis. The pioneering work of Tiemann and Krüger in 1884 laid the foundation for the synthesis of the 1,2,4-oxadiazole ring system. nih.govnih.gov Their initial method involved the reaction of amidoximes with acyl chlorides. nih.gov
Over the decades, synthetic methodologies have evolved significantly, leading to more efficient and versatile routes for preparing 3,5-disubstituted 1,2,4-oxadiazoles. These advancements have been crucial for the exploration of a vast chemical space of oxadiazole derivatives. For instance, the development of one-pot synthesis procedures has streamlined the preparation of these compounds from readily available starting materials like nitriles and carboxylic acids. acs.org
The precursors to Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- typically involve a substituted benzamidoxime (B57231) and a benzoic acid derivative. The synthesis of the key amidoxime (B1450833) intermediate can be achieved through the reaction of a nitrile with hydroxylamine (B1172632). acs.org The choice of substituents on these precursors allows for the systematic modification of the final compound's structure and properties.
Historically, the interest in oxadiazole analogues was driven by their unique chemical reactivity, including their propensity for molecular rearrangements. psu.edu However, in recent decades, the focus has increasingly shifted towards their potential applications in medicinal chemistry and materials science, leading to the synthesis and investigation of a wide array of analogues with diverse functionalities. nih.govmdpi.com
Current Research Landscape of Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- and Structurally Related Compounds
The current research landscape for Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- and its structural relatives is vibrant and multifaceted. The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new bioactive molecules.
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in various therapeutic areas. For example, new 1,2,4-oxadiazole-based compounds have been synthesized and evaluated for their potential as multifunctional agents for the treatment of Alzheimer's disease. nih.gov In these studies, the 3,5-disubstituted-1,2,4-oxadiazole core was found to be a highly tolerated pharmacophore for acetylcholinesterase (AChE) inhibition. nih.gov
Furthermore, research into the antimicrobial properties of oxadiazole derivatives remains an active area. Novel oxadiazole-sulfonamide based compounds have been developed and shown to possess antibacterial activity. acs.org The modification of the 1,2,4-oxadiazole class of antimicrobial compounds with poorly permeable functional groups is being explored to target bacterial pathogens within the gastrointestinal tract. nih.gov
The synthesis of new 1,2,4-oxadiazole derivatives continues to be a focus of research, with an emphasis on developing efficient and environmentally friendly synthetic methods. One-pot synthetic procedures and microwave-assisted reactions are being increasingly utilized to generate libraries of these compounds for biological screening. nih.gov
Structurally related compounds, such as those where the 1,2,4-oxadiazole ring is replaced by its 1,3,4-isomer, are also being extensively studied. nih.govacs.orgmdpi.com Comparative studies of these isomers have revealed significant differences in their physicochemical properties, such as lipophilicity and metabolic stability, which can have a profound impact on their drug-like characteristics. acs.org
Data Tables
Table 1: Properties of Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine | C13H9N3O | 223.23 | 22926-71-2 nih.gov |
| 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol (B3057329) | C14H10N2O2 | 238.24 | 79349-24-9 biosynth.com |
| 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | C14H10N2O2 | - | 18233-24-4 sigmaaldrich.com |
| 5-Phenyl-1,3,4-oxadiazole-2-thiol | C8H6N2OS | 178.21 | 3004-42-0 sigmaaldrich.com |
Properties
CAS No. |
49787-03-3 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C14H10N2O2/c17-12-8-6-10(7-9-12)13-15-14(18-16-13)11-4-2-1-3-5-11/h1-9,17H |
InChI Key |
HPGXCZMZBWOELL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for Phenol, 4 5 Phenyl 1,2,4 Oxadiazol 3 Yl and Derivatives
Established Synthetic Pathways for 1,2,4-Oxadiazole (B8745197) Ring Formation
The construction of the 1,2,4-oxadiazole ring, a key structural motif in many pharmaceutical compounds, can be achieved through several robust synthetic routes. nih.govnih.gov These methods are generally categorized by the key intermediates and the bond-forming strategies employed.
One of the classical and fundamental methods for synthesizing the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. beilstein-journals.orgorganic-chemistry.org This [3+2] cycloaddition approach involves the in situ generation of a nitrile oxide from precursors such as α-nitroketones or hydroximoyl halides. organic-chemistry.org The nitrile oxide then reacts with a nitrile (R-C≡N) to form the heterocyclic ring. beilstein-journals.org A significant advantage of this method is its complementarity to amidoxime-based routes; the substituent from the nitrile precursor (R) becomes attached to the C5 position of the resulting 1,2,4-oxadiazole ring. beilstein-journals.org
Various catalysts and conditions have been developed to facilitate this reaction. For instance, iron(III) nitrate (B79036) has been used to mediate a selective synthesis from alkynes and nitriles, proceeding through an α-nitroketone intermediate which dehydrates to the nitrile oxide. organic-chemistry.org
The most widely utilized and versatile strategy for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the use of amidoximes as key building blocks. beilstein-journals.orgacs.org This pathway typically consists of a two-step process: the O-acylation of an amidoxime (B1450833) followed by a cyclodehydration reaction. nih.gov
The general procedure begins with the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride, anhydride (B1165640), or an acid activated by a coupling agent. nih.govbeilstein-journals.org This forms an O-acylamidoxime intermediate, which can sometimes be isolated. nih.gov The subsequent step is an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. This cyclization is often promoted by heat or by using a base. nih.gov In this synthetic route, the substituent from the amidoxime is incorporated at the C3 position of the heterocycle, while the substituent from the acylating agent is found at the C5 position.
| Acylating Agent | Catalyst/Conditions | Yield Range | Reference |
| Acyl Chlorides | Pyridine, reflux | Modest to Good | nih.gov |
| Carboxylic Acids | EDC, HOBt | Good | |
| Carboxylic Acids | CDI | Good | |
| Dicarboxylic Anhydrides | NaOH/DMSO | N/A |
This table presents a selection of common reagents and conditions for the acylation of amidoximes in the synthesis of 1,2,4-oxadiazoles. Yields are dependent on specific substrates.
To improve efficiency and simplify procedures, several one-pot synthetic methods have been developed. These protocols combine multiple steps without the need for isolating intermediates, making them highly attractive for combinatorial chemistry and library synthesis. organic-chemistry.orgrsc.org
One such approach involves the reaction of nitriles, hydroxylamine (B1172632) hydrochloride, and an aldehyde in a single pot. rsc.org This base-mediated sequence first forms the amidoxime in situ from the nitrile and hydroxylamine. The amidoxime then reacts with an aldehyde to form a dihydro-1,2,4-oxadiazole intermediate, which is subsequently oxidized by another molecule of the aldehyde to yield the final 3,5-disubstituted 1,2,4-oxadiazole. rsc.org
Another efficient one-pot method utilizes microwave irradiation under solvent-free conditions, reacting nitriles, hydroxylamine, and Meldrum's acid to produce 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org The use of a p-toluenesulfonic acid (PTSA)–ZnCl₂ catalyst system has also been reported for the direct reaction between amidoximes and organic nitriles. organic-chemistry.org
| Reactants | Catalyst/Conditions | Key Features | Reference |
| Nitrile, Hydroxylamine, Aldehyde | Base-mediated | Aldehyde acts as both reactant and oxidant | rsc.org |
| Nitrile, Hydroxylamine, Meldrum's Acid | Microwave, Solvent-free | High yields, rapid reaction | organic-chemistry.org |
| Amidoxime, Organic Nitrile | PTSA-ZnCl₂ | Mild and efficient | organic-chemistry.org |
This table summarizes various one-pot methodologies for the synthesis of 1,2,4-oxadiazoles.
Targeted Synthesis of the Phenol (B47542), 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- Scaffold
The construction of the specific molecule Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- relies on the strategic application of the general principles outlined above, particularly the amidoxime-based pathway. This route allows for the controlled and specific placement of the 4-hydroxyphenyl and phenyl groups at the C3 and C5 positions, respectively.
To introduce the 4-hydroxyphenyl group at the C3 position of the 1,2,4-oxadiazole ring, the synthesis logically commences with a precursor already containing this moiety. The amidoxime-based strategy is ideal for this purpose. The key starting material is 4-hydroxybenzamidoxime .
This intermediate is typically prepared from 4-hydroxybenzonitrile . The nitrile is treated with hydroxylamine, often in the form of hydroxylamine hydrochloride with a base, to convert the nitrile group (-C≡N) into an amidoxime group (-C(=NOH)NH₂). The presence of the phenolic hydroxyl group requires careful consideration of reaction conditions to prevent unwanted side reactions, though it is generally less reactive than the amidoxime function during the subsequent acylation step.
Following the formation of 4-hydroxybenzamidoxime, the 5-phenyl substituent is introduced via an acylation reaction. The most common and direct method involves using a benzoic acid derivative as the acylating agent. Benzoyl chloride is a frequently used reagent for this transformation due to its high reactivity. nih.govwikipedia.org
Synthesis of Structurally Related Oxadiazole-Phenol Conjugates and Analogues
The construction of the 1,2,4-oxadiazole ring is a cornerstone of synthesizing these compounds. A predominant method involves the acylation of amidoximes followed by cyclodehydration. This versatile approach allows for the introduction of various substituents on the phenyl rings, leading to a diverse range of derivatives.
Derivatives Featuring 4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl Linkages
A notable example of a derivative containing the 4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl moiety is N¹,N⁵-bis[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramide. The synthesis of this compound is a multi-step process that highlights a common strategy for creating complex molecules based on the 1,2,4-oxadiazole core. rsc.orgnih.gov
The synthesis commences with the preparation of N¹,N⁵-bis[4-(N'-hydroxycarbamimidoyl)phenyl]glutaramide. This intermediate is then reacted with benzoic anhydride in dimethyl sulfoxide (B87167) (DMSO). The in-situ generated O-acylamidoxime undergoes cyclization upon heating to furnish the final product. rsc.org The reaction is outlined below:
Reaction Scheme for N¹,N⁵-bis[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramide
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | N¹,N⁵-bis[4-(N'-hydroxycarbamimidoyl)phenyl]glutaramide, Benzoic Anhydride | DMSO, 80-90 °C, 18-24 h | N¹,N⁵-bis[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramide | 61 |
This synthetic approach can be adapted to produce a variety of derivatives by utilizing different anhydrides in the acylation step, thereby introducing diverse alkyl or aryl groups at the 5-position of the oxadiazole ring.
Synthesis of Other Phenol-Substituted 1,2,4-Oxadiazoles (e.g., 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol)
The synthesis of isomeric phenol-substituted 1,2,4-oxadiazoles, such as 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol (B3057329), demonstrates the versatility of the amidoxime-based synthetic strategy. In this case, the connectivity of the phenol and phenyl groups on the oxadiazole ring is reversed.
A reported synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol involves the reaction between benzamidoxime (B57231) and ethyl salicylate. mdpi.com This condensation reaction, followed by cyclization, yields the desired product. After a 24-hour reaction period, the compound was obtained with a 72% yield and a melting point of 159-160°C. mdpi.com
Synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol
| Reactant 1 | Reactant 2 | Yield (%) | Melting Point (°C) |
| Benzamidoxime | Ethyl Salicylate | 72 | 159-160 |
Green Chemistry Approaches and Sustainable Synthesis Strategies
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient one-pot synthesis of variously di-substituted 1,2,4-oxadiazoles. rsc.org This technique often leads to higher yields in shorter reaction times compared to conventional heating methods. While specific examples for "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-" are not extensively documented, the general applicability of microwave irradiation to the synthesis of 1,2,4-oxadiazoles suggests its potential for the synthesis of phenol-containing analogues. rsc.orgwjarr.com
Ultrasound-assisted synthesis is another green methodology that has been successfully applied to the synthesis of oxadiazole derivatives. semanticscholar.org Sonication can promote the reaction between hydrazides and cyanogen (B1215507) bromide for the synthesis of 1,3,4-oxadiazol-2-amines, often in the presence of greener solvents like ethanol. semanticscholar.org Although this example pertains to the 1,3,4-isomer, the principles of using ultrasound to enhance reaction rates and yields could potentially be adapted for the synthesis of phenol-substituted 1,2,4-oxadiazoles.
These green approaches offer promising alternatives to traditional synthetic methods, contributing to a more sustainable future for chemical synthesis. Further research into the application of these techniques for the specific synthesis of "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-" and its derivatives is warranted.
Spectroscopic and Structural Elucidation of Phenol, 4 5 Phenyl 1,2,4 Oxadiazol 3 Yl
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)
The ¹H NMR spectrum of Phenol (B47542), 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- is expected to exhibit distinct signals corresponding to the protons of the two phenyl rings and the phenolic hydroxyl group. The protons on the phenyl ring attached to the C5 position of the oxadiazole would likely appear as a multiplet in the aromatic region, typically between δ 7.4 and 8.2 ppm. The protons on the 4-hydroxyphenyl ring at the C3 position would also resonate in the aromatic region, but their chemical shifts would be influenced by the electron-donating hydroxyl group. This would result in two doublets, characteristic of a para-substituted benzene (B151609) ring. The phenolic hydroxyl proton itself would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H (ortho) | 7.90 - 8.10 | Doublet of doublets | ~ 7-8 |
| Phenyl-H (meta, para) | 7.40 - 7.60 | Multiplet | - |
| Hydroxyphenyl-H (ortho to -OH) | 6.80 - 7.00 | Doublet | ~ 8-9 |
| Hydroxyphenyl-H (meta to -OH) | 7.70 - 7.90 | Doublet | ~ 8-9 |
| Phenolic -OH | Variable (e.g., 5.0 - 10.0) | Broad Singlet | - |
Note: The predicted values are based on the analysis of similar 1,2,4-oxadiazole (B8745197) structures and general principles of NMR spectroscopy.
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The two quaternary carbons of the 1,2,4-oxadiazole ring (C3 and C5) are expected to have characteristic chemical shifts in the range of δ 165-185 ppm. nih.gov The carbon attached to the oxygen atom (C5) would likely be found further downfield. The chemical shifts of the carbons in the phenyl rings are influenced by their position relative to the oxadiazole ring and the hydroxyl group. The carbon bearing the hydroxyl group (C-OH) on the hydroxyphenyl ring is expected to resonate at a downfield position, typically around δ 155-160 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (Oxadiazole) | ~ 168 |
| C5 (Oxadiazole) | ~ 180 |
| Phenyl-C (ipso) | ~ 125 |
| Phenyl-C (ortho) | ~ 128 |
| Phenyl-C (meta) | ~ 129 |
| Phenyl-C (para) | ~ 131 |
| Hydroxyphenyl-C (ipso) | ~ 122 |
| Hydroxyphenyl-C (ortho to -OH) | ~ 129 |
| Hydroxyphenyl-C (meta to -OH) | ~ 116 |
| Hydroxyphenyl-C (para, attached to -OH) | ~ 158 |
Note: These predictions are based on data from related 3-aryl-5-substituted-1,2,4-oxadiazoles. rsc.org
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-, the IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. The C=N stretching vibration of the oxadiazole ring is expected to appear in the 1600-1650 cm⁻¹ region. The C-O-C stretching of the oxadiazole ring typically gives rise to absorptions in the 1200-1280 cm⁻¹ and 1020-1070 cm⁻¹ regions. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range. nih.govrsc.orgajchem-a.com
Table 3: Characteristic Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Oxadiazole C=N | C=N Stretch | 1600 - 1650 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Oxadiazole C-O-C | Asymmetric Stretch | 1200 - 1280 |
| Oxadiazole C-O-C | Symmetric Stretch | 1020 - 1070 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the oxadiazole ring, which is a common fragmentation pathway for such heterocyclic systems. researchgate.net The bonds between the phenyl rings and the oxadiazole core are also susceptible to cleavage, leading to fragment ions corresponding to the phenyl and hydroxyphenyl moieties.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment |
| [M]⁺ | Molecular Ion |
| [M - PhCN]⁺ | Loss of benzonitrile |
| [M - HOC₆H₄CN]⁺ | Loss of cyanophenol |
| [PhCO]⁺ | Benzoyl cation |
| [HOC₆H₄CO]⁺ | Hydroxybenzoyl cation |
| [C₆H₅]⁺ | Phenyl cation |
| [C₆H₄OH]⁺ | Hydroxyphenyl cation |
Note: The fragmentation pattern is a prediction based on the general fragmentation behavior of oxadiazole derivatives.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- is not available in the searched literature, analysis of related structures, such as 5(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole, reveals important structural features. researchgate.net It is expected that the oxadiazole ring is essentially planar. The two phenyl rings would be twisted with respect to the plane of the central oxadiazole ring due to steric hindrance. The crystal packing would likely be stabilized by intermolecular hydrogen bonding involving the phenolic hydroxyl group, as well as π-π stacking interactions between the aromatic rings. chemicalbook.com
Ultraviolet-Visible Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- is expected to show absorption bands corresponding to π → π* transitions within the aromatic phenyl rings and the conjugated oxadiazole system. nih.govwordpress.com The presence of the auxochromic hydroxyl group would likely cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 3,5-diphenyl-1,2,4-oxadiazole. The extended conjugation between the phenyl rings and the oxadiazole core contributes to the absorption in the UV region.
Table 5: Expected Ultraviolet-Visible Absorption Maxima
| Electronic Transition | Expected λmax (nm) | Solvent |
| π → π* | ~ 280 - 320 | Ethanol/Methanol |
Note: The expected absorption maximum is based on data from structurally similar oxadiazole derivatives. nih.govwordpress.com
Computational and Theoretical Investigations of Phenol, 4 5 Phenyl 1,2,4 Oxadiazol 3 Yl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules researchgate.netnih.gov. Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311G(d,p), to solve for the electron density and derive molecular properties niscpr.res.in. This approach allows for the accurate prediction of geometry, electronic orbitals, and reactivity descriptors niscpr.res.in.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-", this involves calculating bond lengths, bond angles, and dihedral (torsional) angles.
While specific optimized coordinates for the title compound are not published, analysis of a structurally similar compound, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, provides significant insight into the expected conformation nih.gov. X-ray diffraction analysis of this analog reveals a nearly planar conformation, which is typical for such conjugated systems nih.gov. The central 1,2,4-oxadiazole (B8745197) ring is positioned between two phenyl rings, with slight rotations observed between their planes nih.gov. The planarity of the core structure is crucial for electronic conjugation, which influences the molecule's electronic and optical properties.
In the related structure, the dihedral angles between the central oxadiazole ring and its two adjacent benzene (B151609) rings are small, indicating a high degree of coplanarity nih.gov. For "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-", a similar planar structure is anticipated, facilitating π-electron delocalization across the entire molecule.
Table 1: Expected Geometric Parameters for Phenol (B47542), 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- based on Analog Data
| Parameter | Description | Expected Value/Observation |
| Conformation | Overall molecular shape | Nearly planar |
| Phenyl-Oxadiazole Dihedral Angle | Torsion between the phenyl ring and the oxadiazole ring | Small, likely < 10° |
| Phenol-Oxadiazole Dihedral Angle | Torsion between the phenol ring and the oxadiazole ring | Small, likely < 15° |
| Inter-ring Angle | Angle between the two phenyl rings | Dependent on dihedral angles, but molecule is largely linear |
The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor researchgate.net. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties researchgate.netsemanticscholar.org.
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO nih.gov. For oxadiazole derivatives, DFT calculations are used to compute these energy levels and the resulting gap niscpr.res.insemanticscholar.org. In studies of related 1,3,4-oxadiazole (B1194373) derivatives, energy gaps were found to range from 2.502 to 4.455 eV researchgate.net. The analysis of HOMO and LUMO distributions reveals the regions of the molecule involved in electron donation and acceptance, respectively. For "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-", the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed across the phenyl-oxadiazole system.
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack researchgate.net. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential researchgate.net.
For "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-", the MEP map would likely show a significant negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the oxadiazole ring, identifying them as primary sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), making it a likely site for nucleophilic interaction and hydrogen bonding.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In a molecule like "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-", NBO analysis would quantify the intramolecular charge transfer (ICT) occurring between the electron-donating phenol group and the electron-accepting oxadiazole and phenyl moieties. Significant E(2) values would indicate strong π-electron delocalization from the lone pairs of the phenolic oxygen and the π-orbitals of the phenol ring to the antibonding π*-orbitals of the oxadiazole and adjacent phenyl ring. This delocalization is a key factor in stabilizing the molecule and determining its electronic properties.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states of molecules semanticscholar.org. It is used to calculate properties such as UV-Visible absorption spectra, excitation energies, and oscillator strengths, which describe the probability of an electronic transition researchgate.net.
For "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-", TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the π→π* transitions common in conjugated aromatic systems. These calculations provide insight into the nature of the excited states and help interpret experimental spectroscopic data. Studies on related oxadiazole-phenol structures have successfully used TD-DFT to elucidate their electronic absorption properties semanticscholar.orgresearchgate.net. The results would help understand how the electronic structure influences the molecule's interaction with light, which is crucial for applications in materials science and photochemistry.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time nih.gov. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, including conformational changes, intermolecular interactions, and stability nih.gov.
For a molecule like "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-", MD simulations can be used to explore its conformational flexibility and its interactions with solvent molecules or biological targets like proteins. In a study of the closely related methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, MD simulations were performed to assess the stability of the molecule when docked into the active site of a microbial protein nih.gov. Such simulations are critical in drug discovery to understand how a ligand binds to its receptor and to estimate the stability of the resulting complex over time nih.govnih.gov. The simulation can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Quantum Chemical Parameters and Reactivity Descriptors
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the quantum chemical parameters and reactivity descriptors for the compound Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- .
Computational and theoretical investigations, such as Density Functional Theory (DFT) calculations, are crucial for understanding the electronic structure, reactivity, and potential applications of chemical compounds. These studies typically determine a range of quantum chemical parameters and reactivity descriptors, including:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are key to understanding a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability.
HOMO-LUMO energy gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
While computational studies have been conducted on various other 1,2,4-oxadiazole derivatives and related phenolic compounds, the specific data for Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- is not available in the reviewed literature. Therefore, detailed research findings and data tables for this particular compound cannot be provided at this time.
Further theoretical research would be required to calculate and analyze the quantum chemical parameters and reactivity descriptors for Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- , which would provide valuable insights into its chemical behavior and potential for various applications.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Substituents on the Phenolic Moiety
Studies on related phenolic compounds demonstrate that the antioxidant capacity, a common feature of phenols, is highly sensitive to the substitution pattern. For instance, the presence of an amine group para to the hydroxyl group can enhance antioxidant activity by increasing the stability of the resulting phenoxyl radical. nih.govresearchgate.net Conversely, electron-withdrawing groups can diminish this stabilizing effect. nih.govresearchgate.net The steric bulk of substituents on the phenolic ring can also impact activity; for example, in a series of imidazole (B134444) derivatives bearing a 3,5-dialkyl-4-hydroxyphenyl moiety, antioxidant activity was found to increase as the steric volume of the alkyl substituents decreased. mdpi.com
In the context of enzyme inhibition, the placement of substituents is paramount. In a study of dual aromatase-sulfatase inhibitors, halogenation of the sulfamate-bearing phenyl ring (a phenol (B47542) analog) showed position-dependent effects. nih.gov Ortho-halogenation was more effective for aromatase inhibition than meta-halogenation for single substitutions. nih.gov However, introducing a second halogen at the other meta-position significantly boosted inhibitory activity, in some cases surpassing the ortho-substituted counterparts. nih.gov This highlights that complex electronic and steric effects govern the interaction with the enzyme's active site.
Table 1: Effect of Halogen Substitution on Aromatase Inhibitory Activity Data adapted from studies on sulfamate-bearing phenyl compounds, analogous to the phenolic moiety.
| Compound Type | Substituent Position | Aromatase Inhibition IC₅₀ (nM) |
| Monofluorinated | ortho | 12 |
| meta | 39 | |
| Monochlorinated | ortho | 2.3 |
| meta | 18 | |
| Monobrominated | ortho | 0.82 |
| meta | 2.6 | |
| Difluorinated | meta, meta' | 1.3 |
| Dichlorinated | meta, meta' | 0.6 |
| Source: Adapted from nih.gov |
Impact of Modifications on the 5-Phenyl Group
The phenyl group at the 5-position of the oxadiazole ring offers a large surface for modification, significantly impacting the compound's interaction with target proteins. Alterations to this ring can influence potency, selectivity, and pharmacokinetic properties.
Research on related 1,2,4-oxadiazole (B8745197) derivatives has shown that introducing electron-withdrawing groups (EWGs) onto the 5-aryl ring can enhance antitumor activity. nih.gov One study noted that a nitro group at the meta position of the 5-phenyl ring was more favorable for activity than a para-nitro substitution. nih.gov Similarly, in a series of multifunctional agents for Alzheimer's disease, placing a lipophilic, electron-deficient p-trifluoromethylphenyl group at the 3-position of a 1,2,4-oxadiazole (analogous to the 5-position in the title compound's orientation) greatly improved its MAO-B inhibitory potential. nih.gov
The substitution pattern on this phenyl ring can be a strong determinant of biological activity. For a series of 1,2,5-oxadiazoles, which are structural isomers, antiplasmodial activity and selectivity were highly dependent on the substitution of the 4-phenyl moiety. mdpi.com Specifically, a 3,4-dialkoxyphenyl substitution was found to have an eminent positive impact on activity and cytotoxicity. mdpi.com In another example involving 1,3,4-oxadiazoles, a 3,4,5-trimethoxy substitution on the phenyl ring attached to the oxadiazole resulted in promising anticancer activity. nih.gov
Table 2: Influence of 5-Aryl Substituents on Biological Activity in Oxadiazole Derivatives
| Oxadiazole Isomer | Target/Activity | Favorable Substitution on Aryl Ring | Finding |
| 1,2,4-Oxadiazole | Antitumor | meta-Nitro | More potent than para-substitution. nih.gov |
| 1,2,5-Oxadiazole | Antiplasmodial | 3-Ethoxy-4-methoxyphenyl | High activity and selectivity. mdpi.com |
| 1,3,4-Oxadiazole (B1194373) | Anticancer | 3,4,5-Trimethoxy | Promising anticancer activity. nih.gov |
Role of the 1,2,4-Oxadiazole Ring in Molecular Recognition
A key function of the 1,2,4-oxadiazole ring is to act as a bioisostere for amide or ester functionalities. lew.romdpi.comnih.gov This replacement is a common strategy in medicinal chemistry to improve metabolic stability, as the oxadiazole ring is resistant to hydrolysis by peptidases and esterases. This can lead to improved pharmacokinetic profiles. lew.ro
The ring itself is chemically and thermally stable, providing a robust core for building complex molecules. nih.gov Its rigid, planar structure can act as an aromatic spacer, holding the phenolic and 5-phenyl moieties in a specific, predictable orientation, which is crucial for precise binding to a biological target. nih.govmdpi.com The nitrogen atoms within the 1,2,4-oxadiazole ring are capable of acting as hydrogen bond acceptors. nih.gov This property is fundamental for molecular recognition, allowing for specific interactions within a receptor's binding pocket. However, its hydrogen bond accepting character is considered weaker than that of its 1,3,4-oxadiazole isomer, which can affect physical properties like water solubility. researchgate.net
Conformational Flexibility and Its Implications for Molecular Interactions
X-ray crystallography studies of related 3,5-disubstituted 1,2,4-oxadiazole derivatives show that the planarity between the rings can vary. In one instance, the oxadiazole ring and an adjacent phenyl ring were found to be nearly parallel, with a very small interplanar angle, while another attached ring was significantly rotated. lew.ro This indicates that while a planar conformation is possible, steric hindrance from substituents can force a twisted conformation.
Design Principles for Enhanced Selectivity and Potency
The design of advanced analogs of Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- with superior potency and selectivity relies on integrating the SAR insights from each molecular component.
To enhance potency:
Optimize Phenolic Substituents: Introduce groups that enhance key interactions like hydrogen bonding or that favorably modulate the pKa of the phenolic hydroxyl. As seen with related inhibitors, specific di-halogenation patterns can dramatically increase potency. nih.gov
Modify the 5-Phenyl Group: Add substituents that can form additional favorable interactions (e.g., hydrophobic, electrostatic, or hydrogen bonds) with the target. Introducing EWGs or specific alkoxy patterns has been shown to boost potency in various contexts. nih.govmdpi.com
Leverage the Scaffold: The inherent stability of the oxadiazole core allows for these extensive modifications without compromising the structural integrity of the molecule. nih.gov
To enhance selectivity:
Bioisosteric Replacement: The use of the 1,2,4-oxadiazole ring as a stable bioisostere can itself confer selectivity by altering the molecule's binding mode compared to its amide or ester counterparts. mdpi.comnih.gov
Exploit Target-Specific Pockets: Design substituents on either phenyl ring to specifically interact with unique features of the target's binding site that are not present in related proteins. For example, a substituent might be designed to reach a specific hydrophobic pocket or to form a hydrogen bond with a unique amino acid residue.
Control Conformation: Introduce bulky substituents to restrict rotation around the single bonds, locking the molecule into a more rigid conformation that is selective for the desired target and less likely to bind to off-targets.
By systematically applying these principles, medicinal chemists can rationally design novel derivatives of Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- with optimized therapeutic profiles.
Biological Target Interactions and Molecular Mechanisms of Action
Enzyme Inhibition Studies and Binding Mechanisms
Derivatives of oxadiazole have been extensively studied as inhibitors of various enzymes critical to disease pathogenesis. The specific arrangement of nitrogen and oxygen atoms within the heterocyclic ring, combined with diverse substitutions, allows for targeted interactions with enzyme active sites.
Notum Carboxylesterase Inhibition by 1,3,4-Oxadiazol-2(3H)-ones and Scaffold Optimization
Notum is a secreted carboxylesterase that negatively regulates the Wnt signaling pathway by deacylating Wnt proteins, rendering them inactive. ucl.ac.uknih.gov Inhibition of Notum is a therapeutic strategy for diseases like osteoporosis and for promoting tissue regeneration. ucl.ac.uk
Through structure-based drug design and the optimization of a crystallographic fragment screening hit, 5-phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as a potent class of Notum inhibitors. ucl.ac.ukresearchgate.net A key breakthrough was the identification of the weakly acidic 1,3,4-oxadiazol-2(3H)-one ring as a suitable heterocyclic head group. ucl.ac.uk Optimization of this scaffold led to the development of compound 23dd , which demonstrated a significant increase in activity and drug-like properties. nih.govconsensus.app This lead compound was shown to restore Wnt signaling in cell-based reporter assays, confirming its mechanism of action as a Notum inhibitor. ucl.ac.uknih.gov
Table 1: Inhibition of Notum Carboxylesterase by 1,3,4-Oxadiazol-2(3H)-one Derivatives
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| 1,3,4-Oxadiazol-2(3H)-one 23 | Notum | 2.1 | ucl.ac.uk |
| Oxadiazol-2-one 23dd | Notum | >600-fold increase in activity from initial hit | ucl.ac.uknih.gov |
Papain-like Protease (PLpro) Inhibition by 1,2,4-Oxadiazole (B8745197) Derivatives
The papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, is an essential enzyme for viral replication and for dysregulating the host's immune response, making it a prime antiviral target. nih.govnih.gov The 1,2,4-oxadiazole scaffold, which is present in the subject compound, has been successfully repositioned as a potent inhibitor of SARS-CoV-2 PLpro. nih.gov
The design strategy for these inhibitors often involves using the 1,2,4-oxadiazole ring as a bioisosteric replacement for an amide backbone found in earlier lead compounds like GRL0617. nih.govnih.gov This approach has yielded derivatives with significant inhibitory activity. For instance, compound 5 (2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline) showed balanced dual inhibition against both PLpro and the viral spike protein's receptor-binding domain (RBD). nih.gov Further studies on 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety have produced compounds with even greater potency. nih.gov Molecular docking simulations suggest these compounds bind effectively within the enzyme's active site. nih.gov
Table 2: Inhibition of SARS-CoV-2 PLpro by 1,2,4-Oxadiazole Derivatives
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| Compound 5 | PLpro | 7.197 | nih.gov |
| Compound 13f | PLpro | 1.8 | nih.gov |
| Compound 26r | PLpro | 1.0 | nih.gov |
Thymidine (B127349) Phosphorylase Inhibition by 1,3,4-Oxadiazole (B1194373) Derivatives
Thymidine phosphorylase (TP) is an enzyme that is highly expressed in many solid tumors and plays a crucial role in cancer progression and angiogenesis. nih.govhum-ecol.ru Consequently, inhibiting TP is a recognized strategy for developing new anticancer drugs. nih.govhum-ecol.ru The 1,3,4-oxadiazole scaffold has emerged as a significant motif in the design of TP inhibitors. nih.govtandfonline.com
Numerous studies have explored 2,5-disubstituted 1,3,4-oxadiazoles as TP inhibitors. mdpi.com The inhibitory activity is highly dependent on the nature of the substituents on the oxadiazole ring. Molecular docking studies have been employed to understand the binding modes of these compounds within the TP active site, revealing interactions with critical amino acid residues like Thr151, Gly152, and Lys221. tandfonline.comnih.gov A comprehensive 3D-QSAR pharmacophore-based approach has been used to identify key structural features necessary for activity, leading to the virtual screening and identification of novel, potent 1,3,4-oxadiazole-based TP inhibitors. tandfonline.comnih.gov
Interactions with Specific Receptors or Biomolecules
The biological activity of oxadiazole derivatives is defined by their interactions with specific biomolecules. The subject compound, "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-," and its analogs engage with several key proteins.
Enzyme Active Sites: As detailed above, oxadiazole derivatives bind to the active sites of enzymes like Notum carboxylesterase, papain-like protease (PLpro), and thymidine phosphorylase. ucl.ac.uknih.govtandfonline.com For Notum, X-ray crystallography has confirmed the binding of 1,3,4-oxadiazol-2(3H)-ones. ucl.ac.uk For PLpro and thymidine phosphorylase, molecular docking studies have elucidated the binding poses and key hydrogen bond interactions that drive inhibition. nih.govnih.govtandfonline.com
SARS-CoV-2 Spike Protein: In addition to inhibiting viral enzymes, certain 1,2,4-oxadiazole derivatives have been shown to interact with the spike protein's receptor-binding domain (RBD), potentially blocking viral entry into host cells. nih.gov This suggests a multi-target antiviral potential for this class of compounds.
Caspase-3: Research has shown that some 1,2,4-oxadiazole derivatives can act as activators of Caspase-3, a key executioner enzyme in apoptosis (programmed cell death). mdpi.com Docking studies revealed that these compounds fit into the enzyme's binding site, forming hydrogen bonds with residues such as Gly238 and Cys285, which could trigger the apoptotic cascade in cancer cells. mdpi.com
Pathways of Biological Perturbation (e.g., Wnt signaling pathway, oxidative stress pathways)
By interacting with specific biomolecules, oxadiazole compounds can perturb entire signaling cascades and biological pathways.
Wnt Signaling Pathway: The most direct pathway perturbation by oxadiazole inhibitors is the modulation of Wnt signaling. By inhibiting Notum carboxylesterase, compounds like the 5-phenyl-1,3,4-oxadiazol-2(3H)-ones prevent the inactivation of Wnt proteins. ucl.ac.uknih.gov This leads to a restoration and activation of the Wnt pathway, which has demonstrated therapeutic potential in models of osteoporosis and age-related decline in intestinal tissue regeneration. ucl.ac.uk
Oxidative Stress Pathways: The phenol (B47542) group is a well-known antioxidant pharmacophore. nih.gov When combined with an oxadiazole ring, the resulting compounds often exhibit significant antioxidant properties. Studies on 1,2,4-oxadiazole analogs of resveratrol (B1683913) show they can effectively scavenge reactive oxygen species (ROS). nih.gov The mechanism involves the phenol group's ability to donate a hydrogen atom, neutralizing free radicals. This activity can modulate pathways related to oxidative stress. Furthermore, some 1,2,4-oxadiazole derivatives can activate the Nuclear Factor Erythroid 2-related factor (Nrf2) signaling pathway, a crucial cellular defense mechanism against oxidative and xenobiotic stresses. nih.gov Interestingly, excessive ROS accumulation has also been shown to suppress Wnt signaling, suggesting a potential crosstalk between these two pathways that could be modulated by phenolic oxadiazole compounds. nih.gov
Investigation of Modulatory Effects on Biological Processes (e.g., anti-inflammatory pathways, antioxidant pathways)
The ability of oxadiazole derivatives to perturb signaling pathways translates into the modulation of complex biological processes like inflammation and antioxidation.
Anti-inflammatory Pathways: Both 1,2,4- and 1,3,4-oxadiazole scaffolds have demonstrated significant anti-inflammatory effects. nih.govnih.govmdpi.com A primary mechanism for 1,2,4-oxadiazole derivatives is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. nih.govnih.gov These compounds have been shown to prevent the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov This blockade inhibits the expression of downstream pro-inflammatory genes, leading to a reduction in the release of mediators such as nitric oxide (NO) and inflammatory cytokines. nih.govchim.it
Antioxidant Pathways: The antioxidant properties of phenolic oxadiazoles (B1248032) are well-documented. nih.govrsc.orgresearchgate.net The presence of the phenol moiety in "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-" is critical for this activity. These compounds function as free radical scavengers, as confirmed by in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. rsc.org By neutralizing ROS, these molecules protect cells from oxidative damage, a process implicated in aging and numerous chronic diseases. nih.govrsc.org
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for separating the target compound from reaction mixtures, byproducts, or impurities, as well as for assessing its purity. amazonaws.com High-performance liquid chromatography (HPLC) is particularly well-suited, while gas chromatography (GC) can be employed following an appropriate derivatization step.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.gov However, due to the low volatility and polar nature of the phenolic hydroxyl group, direct analysis of "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-" by GC is challenging. The high temperatures required for volatilization can lead to thermal degradation, and the polar nature of the phenol (B47542) can cause poor peak shape and adsorption onto the GC column. researchgate.net
To overcome these limitations, a derivatization step is essential prior to GC analysis. nih.gov This process modifies the analyte to increase its volatility and thermal stability. nih.govresearchgate.net The most common derivatization reactions for phenols fall into two categories:
Silylation: This is a widely used method where the active hydrogen of the phenolic hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose, converting the polar phenol into a more volatile and thermally stable trimethylsilyl ether. gcms.czmdpi.com
Acylation: This reaction involves converting the phenol into an ester. Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) are used to form acetate (B1210297) or trifluoroacetate (B77799) esters, respectively. gcms.cz These derivatives are more volatile and suitable for GC analysis, often with enhanced detection by an electron capture detector (ECD), especially for fluorinated derivatives. researchgate.netgcms.cz
The derivatized sample can then be injected into the GC system, where it is separated on a capillary column and detected, allowing for both qualitative identification and quantitative analysis.
Table 1: Common Derivatization Reagents for GC Analysis of Phenolic Compounds
| Derivatization Type | Reagent | Derivative Formed | Key Advantages |
|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Forms volatile and thermally stable derivatives; widely applicable. gcms.czmdpi.com |
| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetate ester | Good for trace analysis with Electron Capture Detection (ECD). gcms.cz |
| Acylation | Heptafluorobutyrylimidazole (HFBI) | Heptafluorobutyryl ester | Forms derivatives suitable for ECD; reacts readily with phenols. researchgate.net |
| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | Creates derivatives with excellent response on ECD. gcms.cz |
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis, separation, and purification of oxadiazole derivatives. thieme-connect.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds, offering excellent resolution and reproducibility. amazonaws.comthieme-connect.com
In a typical RP-HPLC method for "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-", a nonpolar stationary phase, such as a C18 column, is used. thieme-connect.com The mobile phase consists of a mixture of a polar aqueous solvent and a less polar organic solvent, such as acetonitrile (B52724) or methanol. thieme-connect.commdpi.com By adjusting the ratio of the organic solvent to the aqueous phase (either isocratically or through a gradient), the retention time of the compound can be controlled to achieve effective separation from other components in the sample. amazonaws.comamazonaws.com Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector set to the compound's maximum absorption wavelength (λmax). thieme-connect.comnih.gov This technique is instrumental for determining the purity of synthesized batches and can be scaled up for preparative chromatography to isolate the pure compound. sielc.comsielc.com
Table 2: Exemplary RP-HPLC Conditions for Analysis of 1,3,4-Oxadiazole (B1194373) Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., Promosil, 5µm, 4.6 x 250 mm) | thieme-connect.com |
| Mobile Phase | Gradient of Acetonitrile, Methanol, and Orthophosphoric Acid | thieme-connect.com |
| Flow Rate | 1.0 mL/min | thieme-connect.com |
| Column Temperature | 40°C | thieme-connect.com |
| Detector | Photodiode Array (PDA) or UV-Vis | thieme-connect.comnih.gov |
| Application | Purity assessment, stability testing, quantification | thieme-connect.comresearchgate.net |
Electrochemical Methods for Molecular Interactions and Sensing
Electrochemical methods offer a sensitive approach for studying the redox behavior of molecules and for developing chemical sensors. mdpi.com The "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-" molecule contains electroactive moieties—specifically the phenolic hydroxyl group and the conjugated π-electron system of the phenyl and oxadiazole rings—making it a suitable candidate for electrochemical analysis.
Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to investigate the oxidation-reduction potentials of the compound. nih.gov In these methods, a modified glassy carbon electrode is often used as the working electrode in a solution containing the analyte. nih.gov The phenolic group can be electrochemically oxidized, and this process would generate a measurable current signal at a specific potential. The intensity of this signal can be correlated with the concentration of the analyte, forming the basis for a quantitative electrochemical sensor. nih.gov Such sensors are valued for their high sensitivity, rapid response, and potential for miniaturization. mdpi.com
Table 3: Principles of Electrochemical Techniques for Analyte Detection
| Technique | Principle | Information Obtained |
|---|---|---|
| Cyclic Voltammetry (CV) | The potential applied to the working electrode is scanned linearly in both forward and reverse directions. The resulting current is plotted against the applied potential. | Provides information on the redox potentials (oxidation and reduction peaks) and the electrochemical reversibility of a process. nih.gov |
| Differential Pulse Voltammetry (DPV) | Pulses of fixed magnitude are superimposed on a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. | Offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis at low concentrations. nih.gov |
Fluorometric and Colorimetric Assays for Detection and pH Response
Oxadiazole derivatives are frequently investigated for their photophysical properties, including their use as fluorescent and colorimetric probes. nih.govmdpi.comresearchgate.net The presence of a phenolic hydroxyl group on the "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-" structure is particularly significant, as its protonation state can be altered by changes in pH. This deprotonation can modulate the internal charge transfer (ICT) characteristics of the molecule, leading to observable changes in its absorption (color) and emission (fluorescence) spectra.
Studies on structurally similar compounds have demonstrated this pH-responsive behavior. For example, a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative was reported to exhibit a visible colorimetric "turn-on" (solution becomes colored) and a fluorescence "turn-off" (emission is quenched) response in the slightly acidic pH range of 5.5–6.5. nih.gov This phenomenon is attributed to the protonation/deprotonation of the molecule, which alters its electronic structure. nih.gov
Therefore, "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-" could potentially function as a pH-sensitive probe. A fluorometric or colorimetric assay could be developed where changes in pH would induce a measurable spectroscopic signal, allowing for the detection of pH variations in a given medium.
Table 4: pH-Responsive Optical Properties of a Related Oxadiazole Probe
| pH Range | Colorimetric Response | Fluorescence Response | Mechanism | Reference |
|---|---|---|---|---|
| < 5.5 | Colorless | Fluorescent | Protonated state | nih.gov |
Spectroscopic Quantification Techniques (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a fundamental and accessible technique used for the characterization and quantification of heterocyclic compounds like oxadiazoles (B1248032). nih.govjournalspub.com The technique is based on the absorption of ultraviolet or visible light by the molecule, which promotes electrons from a ground state to a higher energy excited state. For "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-", the extensive conjugation between the phenyl rings and the oxadiazole core gives rise to strong π→π* electronic transitions, resulting in characteristic absorption bands in the UV region. journalspub.comresearchgate.net
A typical analysis involves dissolving the compound in a suitable solvent (e.g., ethanol, DMF) and recording its absorption spectrum. semanticscholar.org The wavelength of maximum absorbance (λmax) is a key characteristic of the compound. nih.gov According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the analyte. This linear relationship allows for the creation of a calibration curve, which can then be used to determine the concentration of the compound in unknown samples, making UV-Vis spectroscopy a straightforward method for quantification. researchgate.net
Table 5: Spectroscopic Data for Related Phenyl-Substituted Heterocyclic Compounds
| Compound | Solvent | λmax (nm) | Transition Type | Reference |
|---|---|---|---|---|
| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | DMF | 340, 406 | π→π* | researchgate.netsemanticscholar.org |
| 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles | Dichloromethane | ~300-350 | π→π* | researchgate.net |
Future Directions and Emerging Research Opportunities
Rational Design of Next-Generation Oxadiazole-Based Compounds
The future of developing compounds like "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-" hinges on rational design strategies that leverage a deep understanding of molecular interactions. nih.gov This approach moves beyond traditional trial-and-error synthesis to a more targeted and efficient discovery process. By systematically modifying the structure of the lead compound and evaluating the impact on biological activity, researchers can establish robust Structure-Activity Relationships (SAR). nih.govipbcams.ac.cn
Computational tools are central to this effort. Molecular docking, for instance, allows scientists to simulate how oxadiazole derivatives bind to the active site of a target protein, such as an enzyme or receptor. nih.govnih.gov This provides insights into the key interactions that drive efficacy, guiding the design of analogs with improved binding affinity and selectivity. nih.gov For example, studies on 1,2,4-oxadiazole (B8745197) derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors used molecular dynamics and docking to identify compounds with superior binding to the EGFR tyrosine kinase domain. nih.govresearchgate.net Such computational analyses can predict how structural changes—like altering the substitution patterns on the phenyl and phenol (B47542) rings of the core molecule—will affect target engagement. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that quantitatively correlates the structural features of compounds with their biological activities. mdpi.com These models help predict the potency of new, unsynthesized analogs, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving significant time and resources. mdpi.comyoutube.com
Table 1: Strategies in Rational Design of Oxadiazole Compounds
| Design Strategy | Description | Key Objective | Relevant Research Findings |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the molecular structure to determine which parts are responsible for biological activity. | Identify key functional groups and structural motifs to enhance potency and selectivity. | Studies show that modifying substituents on the oxadiazole ring significantly influences pharmacokinetic and pharmacodynamic profiles. nih.gov |
| Molecular Docking and Dynamics | Computational simulation of the interaction between a ligand (drug candidate) and a biological target (e.g., protein). | Predict binding modes and affinity, guiding the design of compounds with stronger target interactions. | Used to identify potent 1,2,4-oxadiazole inhibitors for targets like EGFR and SARS-CoV-2 PLpro. nih.govipbcams.ac.cn |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve the molecule's overall profile. | Enhance metabolic stability, target selectivity, and pharmacokinetic properties. | The 1,2,4-oxadiazole ring is a highly effective bioisostere for metabolically labile ester and amide groups. nih.govfrontiersin.org |
| QSAR Modeling | Statistical models that relate quantitative structural features of compounds to their biological activity. | Predict the activity of novel compounds before synthesis, prioritizing the most promising candidates. | QSAR models have been successfully developed to describe the anticancer activities of 1,2,4-oxadiazole derivatives. mdpi.com |
Exploration of Novel Biological Targets for Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- and its Analogues
The versatility of the 1,2,4-oxadiazole scaffold allows it to interact with a wide array of biological targets, opening up new therapeutic possibilities beyond currently established areas. openmedicinalchemistryjournal.comresearchgate.net While derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, emerging research is uncovering their potential to modulate novel pathways and proteins implicated in other diseases. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comnih.gov
A significant area of future research is the application of these compounds in neurodegenerative diseases. nih.gov For instance, certain 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are key targets in the management of Alzheimer's disease. nih.govrsc.org The ability to design multi-target agents that can address the complex pathology of such conditions is a particularly promising avenue. rsc.org
In the realm of infectious diseases, the papain-like protease (PLpro) of SARS-CoV-2 has emerged as a viable target for 1,2,4-oxadiazole inhibitors, highlighting their potential as antiviral agents. ipbcams.ac.cn Furthermore, their documented activity against various bacterial strains, including multi-drug resistant ones like MRSA, by inhibiting essential proteins such as penicillin-binding protein 2a, suggests a broad field for new antibiotic discovery. chim.it The exploration of oxadiazoles (B1248032) as inhibitors of enzymes crucial for cancer cell survival, such as caspases and various kinases, also continues to be a highly active area of investigation. frontiersin.orgmdpi.com
Table 2: Emerging Biological Targets for 1,2,4-Oxadiazole Derivatives
| Disease Area | Biological Target | Therapeutic Potential | Supporting Research |
|---|---|---|---|
| Neurodegenerative Disease | Acetylcholinesterase (AChE), MAO-B, Metabotropic glutamate (B1630785) receptors | Treatment of Alzheimer's and other neurological disorders. | Derivatives have shown excellent inhibitory activity against AChE and MAO-B. nih.govrsc.org |
| Infectious Disease (Viral) | SARS-CoV-2 Papain-like Protease (PLpro) | Antiviral therapy for COVID-19. | 1,2,4-oxadiazole derivatives have been developed as potent PLpro inhibitors. ipbcams.ac.cn |
| Infectious Disease (Bacterial) | Penicillin-Binding Protein 2a (PBP2a) | Treatment of multi-drug resistant bacterial infections like MRSA. | Oxadiazole compounds identified as inhibitors of PBP2a, interfering with cell wall biosynthesis. chim.it |
| Oncology | Caspases, Tyrosine Kinases (e.g., EGFR), BRAFV600E | Targeted cancer therapy, induction of apoptosis, overcoming drug resistance. | Compounds have been developed as caspase activators and dual EGFR/BRAF inhibitors. frontiersin.orgmdpi.com |
Integration of Artificial Intelligence and Machine Learning in Oxadiazole Research
One of the most immediate applications is in high-throughput virtual screening. AI models can rapidly predict the biological activity of millions of virtual compounds, identifying promising candidates for further investigation. nih.gov This is often accomplished through QSAR models, where ML algorithms learn the complex relationships between a molecule's structure and its function. mdpi.comyoutube.com
Development of Sustainable and Economical Synthetic Routes
Modern synthetic techniques such as microwave-assisted synthesis have already been shown to dramatically reduce reaction times and, in many cases, improve product yields for 1,2,4-oxadiazoles. nih.govnih.gov One-pot synthesis protocols, where multiple reaction steps are performed in a single reactor without isolating intermediates, are also gaining traction. nih.govmdpi.com These methods simplify procedures, save resources, and reduce waste. mdpi.com
Furthermore, the development of novel catalytic systems, including transition-metal catalysts and polymer-supported reagents, is enabling the synthesis of complex oxadiazole structures under milder conditions. nih.govacs.org For example, room-temperature synthesis methods are being developed, which are particularly valuable for creating compounds with heat-sensitive functional groups. mdpi.com Continued innovation in synthetic methodology will be crucial for the scalable and economical production of "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-" and its analogs for extensive biological evaluation and potential clinical development. nih.govmdpi.com
Multidisciplinary Collaborations in Oxadiazole Research
The complexity of modern drug discovery demands a departure from siloed research efforts. The successful translation of a promising compound like "Phenol, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-" from a laboratory curiosity to a therapeutic agent requires seamless collaboration among experts from diverse fields. researchgate.netnih.gov
This collaborative ecosystem involves:
Medicinal and Synthetic Chemists: To design and synthesize novel oxadiazole analogs. researchgate.netresearchgate.net
Computational Biologists and Chemists: To perform molecular modeling, run AI-driven virtual screens, and build predictive QSAR models. researchgate.netresearchgate.net
Pharmacologists and Cell Biologists: To conduct biological assays, validate drug targets, and elucidate mechanisms of action. ipbcams.ac.cnnih.gov
Pharmacokineticists: To study the ADME properties of lead compounds. rsc.org
Such interdisciplinary partnerships ensure that the drug discovery process is holistic. For example, a pharmacologist might identify a novel biological target, a computational chemist could then design virtual compounds to inhibit it, a synthetic chemist would create the most promising candidates, and the pharmacologist would test them in biological systems. This iterative cycle of design, synthesis, and testing, fueled by constant communication across disciplines, is the most effective path forward for advancing oxadiazole research and realizing its full therapeutic potential. ipbcams.ac.cnnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenol, and how can reaction conditions be optimized for yield and purity?
- The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, reacting 4-hydroxybenzamidoxime with a phenyl-substituted acyl chloride under basic conditions (e.g., NaOH/EtOH) can yield the target compound. Optimization may include varying solvents (e.g., DMF, THF), reaction temperatures (80–120°C), and catalysts (e.g., HOBt/EDC for coupling). Purity is enhanced via recrystallization or column chromatography .
Q. How can the structural and electronic properties of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenol be characterized experimentally?
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions, critical for confirming the oxadiazole ring geometry .
- Spectroscopy : and NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 165–170 ppm for oxadiazole carbons) and FT-IR (e.g., 1600–1650 cm for C=N stretching) validate functional groups. Mass spectrometry (HRMS) confirms molecular weight .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- The phenol group enhances water solubility compared to non-polar analogs. Stability assays (e.g., HPLC monitoring over 24–72 hours in PBS at 37°C) can assess degradation. Oxadiazoles are generally stable in acidic conditions but may hydrolyze under strong bases. Use antioxidants (e.g., BHT) in storage to prevent oxidation .
Advanced Research Questions
Q. What strategies can elucidate the mechanism of action of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenol in enzyme inhibition studies?
- Kinetic assays : Measure IC values via fluorogenic or colorimetric substrates (e.g., para-nitrophenyl phosphate for phosphatases).
- Docking studies : Use AutoDock Vina to model interactions between the oxadiazole ring and enzyme active sites (e.g., carbonic anhydrase or kinase pockets). The phenyl and phenol groups may engage in π-π stacking or hydrogen bonding .
- Site-directed mutagenesis : Validate binding residues (e.g., replace Tyr with Ala in the target enzyme) to confirm critical interactions .
Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC values) across studies?
- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin).
- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show variability.
- Meta-analysis : Compare studies for differences in compound purity (HPLC ≥95%), solvent systems (DMSO vs. aqueous), or incubation times .
Q. What computational methods are suitable for predicting the SAR (structure-activity relationship) of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenol derivatives?
- QSAR modeling : Use Gaussian or COSMO-RS to correlate electronic parameters (e.g., HOMO/LUMO energies) with bioactivity. The oxadiazole’s electron-withdrawing nature may enhance binding to electrophilic targets.
- MD simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess dynamic interactions over 100 ns. The phenol’s hydroxyl group may stabilize binding via water-mediated hydrogen bonds .
Q. How can researchers mitigate challenges in crystallizing 4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenol for X-ray studies?
- Co-crystallization : Add small-molecule co-formers (e.g., nicotinamide) to improve crystal packing.
- Vapor diffusion : Use mixed solvents (e.g., CHCN/HO) in hanging-drop setups.
- Low-temperature data collection : Reduce thermal motion artifacts by cooling crystals to 100 K .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
